2-Chloro-4-(3,4-dimethoxyphenyl)-6-phenylpyrimidine
Overview
Description
2-chloro-4-(3,4-dimethoxyphenyl)-6-phenylpyrimidine is a member of pyrimidines.
Scientific Research Applications
Metal Ion Complex Formation
The ligand 2-Chloro-4-(3,4-dimethoxyphenyl)-6-phenylpyrimidine has been used to form new complexes with various metal ions, such as Cr (III), Fe (III), Co (II), Ni (II), and Cu (II). These complexes were characterized using techniques like magnetic susceptibility and molar conductance, indicating their potential application in coordination chemistry and material science (Najeeb, 2010).
Anticancer Activity
Research involving the derivative 3-(2-hydroxy-3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, closely related to this compound, has shown promising results in anticancer activity. These compounds, particularly 4-(3-(2-hydroxy-3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-phenyl-1,2-dihydro-pyridine-3-carbonitrile, demonstrated significant inhibitory activity against breast and liver cancer cell lines (El-Ebiary, Swellem, & Nawwar, 2017).
Nonlinear Optical Properties
A study on the nonlinear optical (NLO) properties of various phenyl pyrimidine derivatives, including those related to this compound, revealed their potential in NLO applications. These derivatives showed larger NLO properties compared to standard molecules, indicating their suitability for high-tech optoelectronic applications (Hussain et al., 2020).
GPR119 Agonistic Activity
Novel 4-amino-2-phenylpyrimidine derivatives, related to this compound, have been synthesized and evaluated for GPR119 agonistic activity. These compounds, specifically a 3,4-dihalogenated and 2,4,5-trihalogenated phenyl derivative, have shown potential in improving glucose tolerance and preserving pancreatic β-cell function, which is significant for diabetes treatment (Negoro et al., 2012).
Synthesis of Antimicrobial Agents
Derivatives of 4-chloro-2-phenylpyrimidine, a compound closely related to this compound, have been synthesized and tested for their antimicrobial activity. Some of these derivatives showed promising activity against pathogenic microorganisms, indicating their potential in the development of new antimicrobial agents (El-kerdawy, Eisa, El-Emam, Massoud, & Nasr, 1990).
Properties
IUPAC Name |
2-chloro-4-(3,4-dimethoxyphenyl)-6-phenylpyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-22-16-9-8-13(10-17(16)23-2)15-11-14(20-18(19)21-15)12-6-4-3-5-7-12/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBINREJTDNMIPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641062 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.